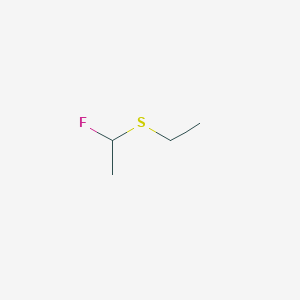
2,2',3,3'-Tetraphenyl-1'H,3H-3,5'-biindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is an organic compound belonging to the biindole family This compound is characterized by its unique structure, which includes two indole units connected through a single bond, with four phenyl groups attached at the 2, 2’, 3, and 3’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole typically involves the homocoupling of 5-iodo-3,3-dimethyl-2-phenyl-3H-indole using a palladium acetate (Pd(OAc)2) catalyst. The reaction is carried out in the presence of cesium carbonate (Cs2CO3) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction proceeds smoothly under microwave irradiation, yielding the desired biindole compound .
Industrial Production Methods
While specific industrial production methods for 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted biindole derivatives depending on the substituent introduced.
科学的研究の応用
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
作用機序
The mechanism of action of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways. The compound’s phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: Another biindole derivative with different substituents.
3,3,3’,3’-Tetramethyl-2,2’-diphenyl-3H,3’H-5,5’-biindole: A similar compound with tetramethyl and diphenyl groups.
Uniqueness
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and potential for various applications, distinguishing it from other biindole derivatives.
特性
CAS番号 |
64728-25-2 |
|---|---|
分子式 |
C40H28N2 |
分子量 |
536.7 g/mol |
IUPAC名 |
3-(2,3-diphenyl-1H-indol-5-yl)-2,3-diphenylindole |
InChI |
InChI=1S/C40H28N2/c1-5-15-28(16-6-1)37-33-27-32(25-26-35(33)41-38(37)29-17-7-2-8-18-29)40(31-21-11-4-12-22-31)34-23-13-14-24-36(34)42-39(40)30-19-9-3-10-20-30/h1-27,41H |
InChIキー |
XHBLMUMNNQZJLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C4(C5=CC=CC=C5N=C4C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)



![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)

![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
